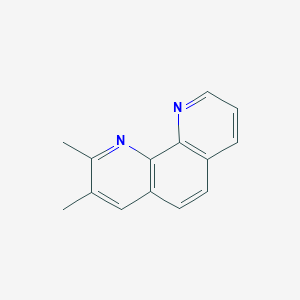
2,3-Dimethyl-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,10-phenanthroline is an organic compound belonging to the class of phenanthrolines. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 2 and 3 positions of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry, forming stable complexes with various metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. The process begins with the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene. The dehydration of glycerol produces acrolein, which then condenses with the amine, followed by cyclization to form the phenanthroline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit metallopeptidases by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . This property is particularly significant in the inhibition of zinc metallopeptidases, which play a crucial role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Neocuproine (2,9-Dimethyl-1,10-phenanthroline): Similar to 2,3-Dimethyl-1,10-phenanthroline but with methyl groups at the 2 and 9 positions.
1,10-Phenanthroline: The parent compound without any methyl substitutions.
Bathocuproine: A derivative with phenyl substituents at the 4 and 7 positions, used for its unique chelating properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chelating properties and reactivity. The presence of methyl groups at the 2 and 3 positions enhances its stability and makes it a valuable ligand in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
52136-77-3 |
|---|---|
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2,3-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2/c1-9-8-12-6-5-11-4-3-7-15-13(11)14(12)16-10(9)2/h3-8H,1-2H3 |
InChI-Schlüssel |
BEHYHCBDZZQSBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
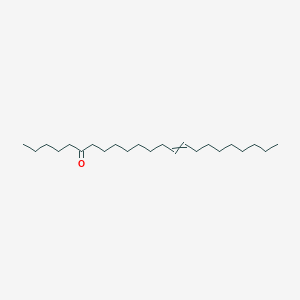
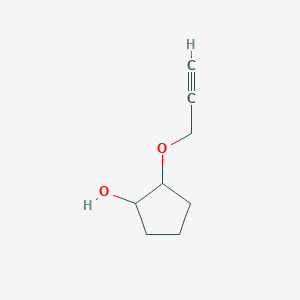
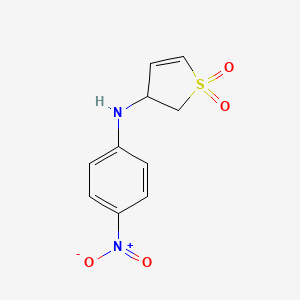
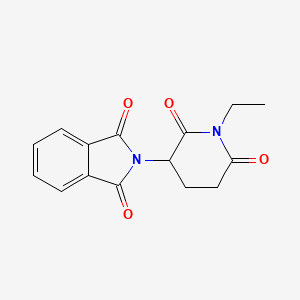
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
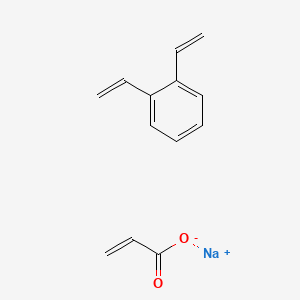
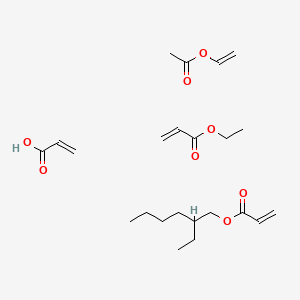
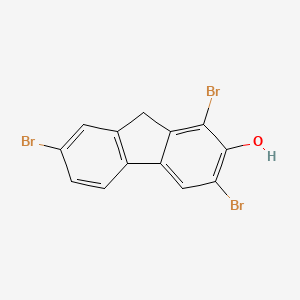

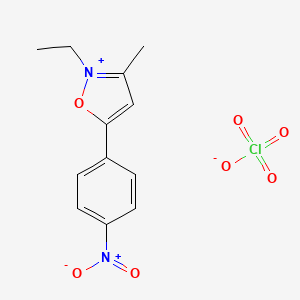
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
